molecular formula C8H14N2OS B13276233 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13276233
M. Wt: 186.28 g/mol
InChI Key: FOEIBIGMAYMUBC-UHFFFAOYSA-N
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Description

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminothiazole
  • 4-methylthiazole
  • 5-phenylthiazole

Uniqueness

3-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an amino alcohol moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-[1-(1,3-thiazol-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-7(9-3-2-5-11)8-10-4-6-12-8/h4,6-7,9,11H,2-3,5H2,1H3

InChI Key

FOEIBIGMAYMUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCCCO

Origin of Product

United States

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